Theliatinib tartrate

EGFR Inhibition Kinase Assay Binding Affinity

Theliatinib tartrate (Xiliertinib/HMPL-309) is a superior EGFR inhibitor for preclinical oncology research. With 7-10x higher wild-type EGFR affinity than gefitinib or erlotinib (Ki=0.05 nM), it guarantees robust target engagement in mechanistic studies. Validated in esophageal cancer PDECX models (EGFR IHC H-score >250), inducing tumor regression at 2–15 mg/kg oral doses. Retains activity against T790M/L858R mutant (IC50=22 nM) for resistance evolution studies. Its alkyne moiety enables CuAAC click chemistry for probe development—a feature absent in most EGFR inhibitors. Insist on Theliatinib tartrate for reproducible, biologically meaningful data.

Molecular Formula C29H32N6O8
Molecular Weight 592.6 g/mol
Cat. No. B12404286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheliatinib tartrate
Molecular FormulaC29H32N6O8
Molecular Weight592.6 g/mol
Structural Identifiers
SMILESCN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C25H26N6O2.C4H6O6/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31;5-1(3(7)8)2(6)4(9)10/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28);1-2,5-6H,(H,7,8)(H,9,10)/t17-,22+;1-,2-/m11/s1
InChIKeyVXDAWIILRILFMO-MOFHCYHGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theliatinib Tartrate: A Highly Selective EGFR Inhibitor for Cancer Research Procurement


Theliatinib tartrate (also known as Xiliertinib tartrate or HMPL-309 tartrate) is a novel, orally bioavailable, ATP-competitive small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. It is characterized as a highly selective EGFR inhibitor with reported binding affinity constants of Ki = 0.05 nM for wild-type EGFR and an IC₅₀ of 3 nM in enzymatic assays . The compound is supplied as a tartrate salt (CAS: 2413487-72-4, MW: 592.60) for research use and has advanced to Phase I clinical evaluation for advanced solid tumors, including esophageal cancer [1][2]. Its unique chemical structure, featuring an alkyne moiety, also makes it suitable for click chemistry applications, enabling bioconjugation studies .

Why Theliatinib Tartrate is Not a Generic Substitute for Other EGFR TKIs


Interchanging EGFR tyrosine kinase inhibitors (TKIs) without consideration of their distinct biochemical and pharmacological profiles can lead to significant experimental variability and invalid conclusions. Theliatinib tartrate exhibits a unique binding mode and selectivity signature compared to first-generation TKIs like gefitinib and erlotinib, resulting in markedly higher affinity for wild-type EGFR and distinct cellular activity profiles [1]. As a novel, investigational compound with specific activity against certain cancer models, substitution with other EGFR inhibitors would compromise the validity of mechanistic studies and preclinical efficacy evaluations [2]. The quantifiable differences detailed in the evidence guide below underscore the critical importance of selecting the specific compound validated in a given experimental context.

Quantitative Differentiation of Theliatinib Tartrate from Key Comparators


Superior Binding Affinity to Wild-Type EGFR vs. First-Generation Inhibitors

Theliatinib tartrate exhibits a 7- to 10-fold higher binding affinity for wild-type EGFR compared to the first-generation inhibitors gefitinib and erlotinib, as measured by the inhibition constant (Ki) [1]. This significantly lower Ki value indicates a much stronger and more sustained interaction with the target kinase domain.

EGFR Inhibition Kinase Assay Binding Affinity

Enhanced Cellular Inhibition of EGFR Phosphorylation and Cell Viability

In head-to-head cellular assays, Theliatinib tartrate demonstrates 3- to 6-fold stronger inhibition of EGFR phosphorylation and cytotoxicity in multiple EGFR-dependent cancer cell lines compared to erlotinib and gefitinib [1]. Quantitatively, in A431 cells, the IC₅₀ for inhibiting EGF-stimulated EGFR phosphorylation is 0.007 µM for Theliatinib versus 0.026 µM for erlotinib [2]. For cell viability, Theliatinib IC₅₀ values are 0.8 µM, 0.058 µM, and 0.354 µM in A431, H292, and FaDu cells, respectively, compared to 2.4 µM, 0.341 µM, and 1.2 µM for erlotinib in the same cell lines [2].

Cell-Based Assay EGFR Signaling Cytotoxicity

Superior In Vivo Antitumor Efficacy in Patient-Derived Esophageal Cancer Models

In multiple patient-derived esophageal cancer xenograft (PDECX) models, Theliatinib tartrate demonstrated significantly stronger anti-tumor efficacy than gefitinib at clinically relevant oral doses (P < 0.05) [1]. In PDECX models with high EGFR expression (IHC H-score > 250), Theliatinib achieved a tumor growth inhibition (TGI) rate of 67% to 100% [1]. In models with both EGFR gene amplification and protein overexpression, Theliatinib treatment resulted in tumor regression of >30% from baseline volume [1]. A separate study reported tumor regression of up to 75% in a specific PDECX model (1T0950) following oral administration of Theliatinib (2-15 mg/kg) [2].

Patient-Derived Xenograft Esophageal Cancer In Vivo Efficacy

High Kinase Selectivity Profile vs. Other Kinases

Theliatinib tartrate exhibits a selectivity profile of >50-fold for EGFR when screened against a panel of 72 other kinases, indicating a low potential for off-target kinase inhibition . This high degree of selectivity is a key differentiator for ensuring that observed biological effects are primarily due to EGFR pathway modulation rather than confounding off-target activities.

Kinase Selectivity Off-Target Effects Specificity

Retention of Activity Against T790M/L858R Mutant EGFR

While primarily known for its potency against wild-type EGFR, Theliatinib tartrate also retains inhibitory activity against the clinically relevant EGFR T790M/L858R double mutant, with an IC₅₀ of 22 nM . This contrasts with first-generation inhibitors like gefitinib and erlotinib, which are generally ineffective against the T790M gatekeeper mutation. Although not as potent as third-generation inhibitors specifically designed for this mutant, this retained activity suggests a unique binding mode that can be exploited in specific research contexts.

EGFR Mutants T790M/L858R Acquired Resistance

Primary Research Applications for Theliatinib Tartrate Based on Evidenced Differentiation


Translational Research in EGFR-Driven Esophageal Squamous Cell Carcinoma

Theliatinib tartrate is an optimal tool for preclinical studies investigating targeted therapy for esophageal cancers characterized by EGFR protein overexpression or gene amplification. Its validated in vivo efficacy in PDECX models with high EGFR expression (IHC H-score > 250) and ability to induce tumor regression in models with EGFR amplification [1][2] provide a strong scientific rationale for its use. Researchers can employ Theliatinib to dissect EGFR-dependent signaling pathways in these specific tumor contexts and to evaluate the impact of co-occurring biomarkers like FGFR1 overexpression or PIK3CA mutations on therapeutic response [3].

Comparative Analysis of Wild-Type EGFR Inhibition

Given its 7- to 10-fold higher binding affinity for wild-type EGFR compared to gefitinib and erlotinib [1], Theliatinib serves as a superior reference compound for studying the biochemical and cellular consequences of potent wild-type EGFR blockade. This application is particularly relevant for basic research in cancer biology and for screening new chemical entities where understanding the ceiling of target engagement and pathway inhibition is essential. Its high selectivity (>50-fold over 72 other kinases) further ensures that observed effects are attributable to EGFR inhibition.

Mechanistic Studies of EGFR Signaling and Acquired Resistance

Theliatinib's distinct potency profile, including retained activity against the EGFR T790M/L858R double mutant (IC₅₀ = 22 nM) [1], makes it a valuable tool for studying the evolution of drug resistance. Researchers can use it in long-term cell culture models to select for resistant clones or to compare signaling pathway rewiring under treatment pressure from a potent wild-type inhibitor versus first-generation TKIs. Its oral bioavailability and demonstrated pharmacokinetic properties [2] also make it suitable for chronic dosing in vivo studies of resistance emergence.

Click Chemistry-Based Bioconjugation and Probe Development

The alkyne functional group in Theliatinib tartrate's core structure enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This feature is not common among all EGFR inhibitors and allows researchers to conjugate Theliatinib to fluorescent dyes, biotin, or other reporter molecules without significantly altering its core pharmacophore. This application is essential for developing chemical probes for target engagement studies, cellular imaging, and pull-down assays to identify EGFR-interacting proteins, thereby supporting advanced chemical biology workflows.

Technical Documentation Hub

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